molecular formula C12H8O4 B7904150 2-(Furan-2-carbonyl)benzoic acid CAS No. 57901-54-9

2-(Furan-2-carbonyl)benzoic acid

Cat. No. B7904150
CAS RN: 57901-54-9
M. Wt: 216.19 g/mol
InChI Key: LOQBQVAJOUMEIG-UHFFFAOYSA-N
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Description

2-(Furan-2-carbonyl)benzoic acid is a useful research compound. Its molecular formula is C12H8O4 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Benzoic Acid from Biomass-Derived Furan

    A study by Mahmoud, Yu, Gorte, and Lobo (2015) describes the synthesis of benzoic acid starting from furan obtained from hemicellulose. This process involves Diels–Alder and dehydration reactions, offering an efficient route to produce benzoic acid, a valuable chemical intermediate, from renewable resources (Mahmoud et al., 2015).

  • Formation of Metal Carbonyl Complexes

    Research by Saleem et al. (2012) explores the synthesis and characterization of Group-6 metal carbonyl complexes using derivatives of benzoic acid including 1-(Furan-2-yl)methylene hydrazide. These complexes have potential applications in various fields of chemistry and materials science (Saleem et al., 2012).

  • Electrochemical Sensing Applications

    A study by Kalaiyarasi et al. (2021) demonstrates the use of compounds like 4-(3-(furan-2-carbonyl)thioureido)benzoic acid in developing electrochemical sensors. Such sensors have potential applications in the detection of various substances, showcasing the versatility of furan derivatives in analytical chemistry (Kalaiyarasi et al., 2021).

  • Antimicrobial and Antitubercular Agents

    Rajpurohit et al. (2019) synthesized and screened furan-quinoline coupled diamides for antitubercular activity. Compounds like 2-[(2-{[2-(furan-2-yl) quinolin-4-yl] carbonyl} hydrazinyl) carbonyl] benzoic acid showed inhibition activity against tuberculosis, indicating the potential medicinal applications of furan derivatives (Rajpurohit et al., 2019).

  • Synthesis of Structurally Complex Molecules

    Research by Rossi et al. (2000) outlines the palladium-catalyzed synthesis of stereodefined isobenzofuran-ones and furan-ones using 2-(1-alkynyl)benzoic acids. Such synthetic methodologies are crucial for developing complex molecules for pharmaceuticals and materials science (Rossi et al., 2000).

properties

IUPAC Name

2-(furan-2-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-11(10-6-3-7-16-10)8-4-1-2-5-9(8)12(14)15/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQBQVAJOUMEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326837
Record name Benzoic acid, 2-(2-furanylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57901-54-9
Record name Benzoic acid, 2-(2-furanylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.4 g of furan was dissolved in 30 ml of tetrahydrofuran, and the solution was added dropwise to 34 ml of normal butyllithium (1.6M, hexane solution) at -40° C. After stirring the resultant solution at 0° C. for 4 hours, the lithium reagent was added dropwise to a solution of 7.4 g of phthalic anhydride in 100 ml of tetrahydrofuran at -70° C. After stirring the solution at the same temperature for 1 hour, the reaction solution was poured into 0.5-N hydrochloric acid, and extracted with chloroform. By purification by column chromatography (eluent: chloroform, methanol), 2.0 g of o-(2-furoyl) benzoic acid was obtained.
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
7.4 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
[Compound]
Name
0.5-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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